molecular formula C6H9ClN2O2 B13129293 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride

Cat. No.: B13129293
M. Wt: 176.60 g/mol
InChI Key: QMGZYDIRKUPGIJ-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxylic acid groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride can be achieved through several methods. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-pyrrole-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological processes . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

5-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-4(6(9)10)2-3-5(8)7;/h2-3H,7H2,1H3,(H,9,10);1H

InChI Key

QMGZYDIRKUPGIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1N)C(=O)O.Cl

Origin of Product

United States

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